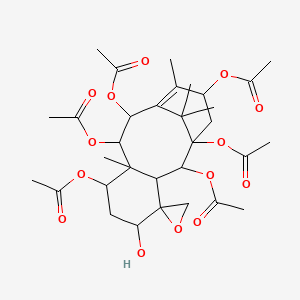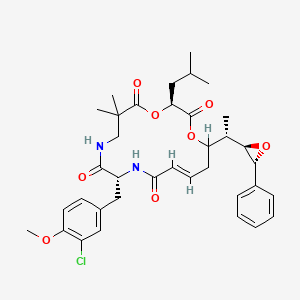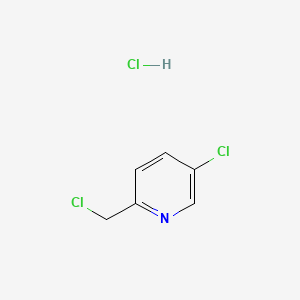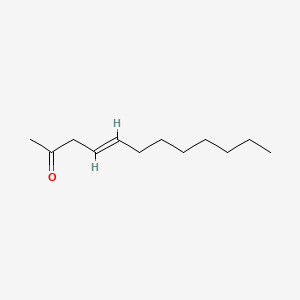
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide, also known as HNHA, is a small molecule inhibitor that has shown potential in cancer therapy. It is a synthetic compound that was first synthesized in 2010 by a group of researchers at the University of Maryland. HNHA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression.
作用机制
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide exerts its anticancer effects by inhibiting the activity of HDAC enzymes. HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as histone deacetylation, can lead to the repression of gene expression. By inhibiting HDAC activity, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide can prevent histone deacetylation, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
In addition to its effects on gene expression, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce oxidative stress, which can lead to cell death in cancer cells.
实验室实验的优点和局限性
One of the main advantages of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide as a research tool is its specificity for HDAC enzymes. Unlike other HDAC inhibitors, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide selectively inhibits HDAC1 and HDAC3, which are enzymes that are frequently overexpressed in cancer cells. However, one limitation of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide is its poor solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several potential future directions for research on (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide. One area of interest is the development of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide analogs that have improved solubility and potency. Another area of interest is the development of combination therapies that combine (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide with other anticancer agents. Finally, there is interest in studying the effects of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide on other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成方法
The synthesis of (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide involves a multi-step process that starts with the reaction of 3-bromoaniline with hydrazine hydrate to form 3-(hydrazinecarbonyl)aniline. This intermediate is then reacted with ethyl acetoacetate to form 3-(1-oxo-2-propenyl)aniline. The final step involves the reaction of 3-(1-oxo-2-propenyl)aniline with hydroxylamine hydrochloride to form (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide.
科学研究应用
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, (E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide has also been shown to have anti-inflammatory effects.
属性
CAS 编号 |
1223593-85-8 |
|---|---|
分子式 |
C10H11N3O3 |
分子量 |
221.216 |
IUPAC 名称 |
(E)-3-[3-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C10H11N3O3/c11-12-10(15)8-3-1-2-7(6-8)4-5-9(14)13-16/h1-6,16H,11H2,(H,12,15)(H,13,14)/b5-4+ |
InChI 键 |
OJVOPPSLXWPGMX-SNAWJCMRSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NN)C=CC(=O)NO |
同义词 |
(E)-3-(3-(hydrazinecarbonyl)phenyl)-N-hydroxyacrylaMide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)








![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)